REACTION_CXSMILES
|
C([N:8]1[CH2:17][CH2:16][C:15]2[CH:14]=[C:13]([Cl:18])[N:12]=[N:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>ClC(Cl)C>[Cl:18][C:13]1[N:12]=[N:11][C:10]2[CH2:9][NH:8][CH2:17][CH2:16][C:15]=2[CH:14]=1
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Name
|
7-benzyl-3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
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Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC=2N=NC(=CC2CC1)Cl
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at refluxing temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo and MeOH (30 ml)
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(N=N1)CNCC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |